4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine
Overview
Description
Scientific Research Applications
Intermolecular Interactions in Derivatives
- Study of 1,2,4-Triazoles Derivatives: Synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative with morpholinomethyl, revealed various intermolecular interactions such as C–H⋯O, C–H⋯SC, and lp⋯π interactions. This study aids in understanding the molecular interactions and energetics associated with such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Gastrokinetic Agents
- Novel Benzamides Synthesis: Exploration of benzamides with a morpholinylmethyl group led to the discovery of potent gastrokinetic agents. This research highlights the potential of such compounds in enhancing gastric emptying (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).
Kinase Inhibitors and GPR39 Agonists
- Discovery of GPR39 Agonists: Identification of kinase inhibitors containing morpholinomethyl as novel GPR39 agonists showcased the role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This research expands understanding of potential kinase off-targets (Sato, Huang, Kroeze, & Roth, 2016).
Aromatic Nucleophilic Substitution Mechanisms
- Mechanism in Aprotic Solvents: A study focused on the reactions of chloro and fluoro substrates with morpholine, revealing insights into the mechanisms of aromatic nucleophilic substitution in aprotic solvents. Understanding these mechanisms is crucial for synthetic chemistry applications (Onuoha, Onyido, & Hirst, 1988).
Antitumor Activities
- Antitumor Compound Synthesis: Synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its inhibitory effects on cancer cell proliferation highlight the potential use of morpholine derivatives in cancer treatment (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Solvation Effects on SNAr Reactions
- Preferential Solvation Effects: Investigating solvation effects on the reactions of dinitrobenzenes towards morpholine in different solvent mixtures provided valuable insights into solvation dynamics and its impact on reaction mechanisms (Alarcón-Espósito, Tapia, Contreras, & Campodónico, 2015).
Dopamine Receptor Antagonists
- Chiral Alkoxymethyl Morpholine Analogs: Synthesis of chiral alkoxymethyl morpholine analogs demonstrated their potential as selective and potent dopamine D4 receptor antagonists. Such studies contribute to developing new therapeutic agents for neurological conditions (Witt, McCollum, Hurtado, Huseman, Jeffries, Temple, Plumley, Blobaum, Lindsley, & Hopkins, 2016).
Molluscicidal Agents
- Synthesis of Molluscicidal Compound: The synthesis and characterization of a 5-chlorosalicylic acid derivative incorporating a morpholine moiety demonstrated its effectiveness as a molluscicidal agent. This contributes to the development of new agricultural and pest control agents (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014).
Properties
IUPAC Name |
4-[(2-chloro-6-fluoro-3-methylphenyl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-9-2-3-11(14)10(12(9)13)8-15-4-6-16-7-5-15/h2-3H,4-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMDYKSGZQFPAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CN2CCOCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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